N-(Prop-2-en-1-yl)heptan-1-amine
Description
N-(Prop-2-en-1-yl)heptan-1-amine (CAS: Not explicitly provided; systematic name: allylheptylamine) is a secondary amine comprising a heptyl chain (C₇H₁₅) and an allyl (prop-2-en-1-yl) group bonded to the nitrogen atom. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol. The compound’s structure combines the hydrophobic heptyl chain with the reactive allyl moiety, making it suitable for applications in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
91342-40-4 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-prop-2-enylheptan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-5-6-7-8-10-11-9-4-2/h4,11H,2-3,5-10H2,1H3 |
InChI Key |
RVGQYVAVPAMMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below highlights key structural and physical differences between N-(Prop-2-en-1-yl)heptan-1-amine and related amines:
Key Observations :
- Reactivity : Allyl groups participate in conjugate addition and polymerization, while propargyl groups (e.g., in ) exhibit distinct reactivity due to sp-hybridized carbons .
- Steric Effects: Triallylamine’s three allyl groups create significant steric hindrance, limiting its utility in coordination chemistry compared to mono-allyl derivatives .
Alkylation Reactions
- Target Compound : Synthesized via alkylation of heptan-1-amine with allyl bromide, analogous to methods in (using propargyl bromide) .
- Regioselectivity: In , N-(prop-2-en-1-yl) derivatives react with 2-indolylcyanocuprate to yield 1,2- or 1,4-addition products, depending on substituent steric effects. For example, bulkier substituents on the iminium chloride favor 1,4-addition .
Coordination Chemistry
- describes a copper(II) complex using a ligand derived from an allylamine-hydrazinecarbothioamide hybrid. The allyl group’s electron-donating ability stabilizes metal coordination, contrasting with pyridyl or ethylenediamine ligands .
Imine Exchange
- notes that allyl-substituted imines (e.g., (E)-N-(pyridin-2-yl methylene)heptan-1-amine) undergo dynamic covalent exchange reactions. The allyl group’s electron-donating nature may enhance imine stability compared to electron-withdrawing substituents .
Industrial and Research Utility
- Polymerization: Allyl groups in the target compound could serve as monomers in radical polymerization, similar to triallylamine’s use in cross-linked polymers .
- Catalysis : Propargyl derivatives () are employed in click chemistry, whereas allylamines are preferred in Michael additions or Diels-Alder reactions .
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